L-Methionyl-L-lysyl-L-isoleucyl-L-seryl-L-lysine
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Overview
Description
L-Methionyl-L-lysyl-L-isoleucyl-L-seryl-L-lysine is a peptide composed of five amino acids: methionine, lysine, isoleucine, serine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-lysyl-L-isoleucyl-L-seryl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, methionine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, lysine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for isoleucine, serine, and the final lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-lysyl-L-isoleucyl-L-seryl-L-lysine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Acylated or alkylated lysine residues.
Scientific Research Applications
L-Methionyl-L-lysyl-L-isoleucyl-L-seryl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Methionyl-L-lysyl-L-isoleucyl-L-seryl-L-lysine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Methionyl-L-valyl-L-arginyl-L-isoleucyl-L-lysyl-L-prolylglycyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-prolyl-L-seryl-L-α-aspartyl-L-aspartic acid
- L-Lysine, L-α-glutamyl-L-methionyl-L-arginyl-L-isoleucyl-L-seryl-L-arginyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-α-aspartyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-arginyl-L-lysyl-
Uniqueness
L-Methionyl-L-lysyl-L-isoleucyl-L-seryl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its combination of hydrophobic (methionine, isoleucine) and hydrophilic (lysine, serine) residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Properties
CAS No. |
823233-57-4 |
---|---|
Molecular Formula |
C26H51N7O7S |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H51N7O7S/c1-4-16(2)21(25(38)32-20(15-34)24(37)31-19(26(39)40)10-6-8-13-28)33-23(36)18(9-5-7-12-27)30-22(35)17(29)11-14-41-3/h16-21,34H,4-15,27-29H2,1-3H3,(H,30,35)(H,31,37)(H,32,38)(H,33,36)(H,39,40)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
ZCDONORWWXGAHP-PXQJOHHUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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